molecular formula C16H17FN2OS B5882454 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide

Número de catálogo B5882454
Peso molecular: 304.4 g/mol
Clave InChI: DKIFITUHRDEMSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor that is involved in the migration and activation of immune cells. FLX475 has been studied extensively for its potential use in treating various inflammatory and autoimmune diseases.

Mecanismo De Acción

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide is a selective inhibitor of CCR4, a chemokine receptor that is expressed on the surface of various immune cells, including T cells, regulatory T cells, and dendritic cells. CCR4 is involved in the migration and activation of these cells, and its overexpression has been implicated in various inflammatory and autoimmune diseases. This compound binds to the CCR4 receptor and prevents its activation, leading to a reduction in the migration and activation of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on the migration and activation of immune cells in vitro and in vivo. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in various disease models, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This compound has also been shown to have a synergistic effect with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a potent and selective inhibitory effect on the CCR4 receptor, making it a useful tool for studying the role of CCR4 in various disease models. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain disease models. It also has a narrow therapeutic window, which may limit its use in clinical settings.

Direcciones Futuras

There are several future directions for the study and development of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective CCR4 inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Métodos De Síntesis

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in a patent application by Genentech, the company that developed this compound. The process involves the reaction of 4-fluoro-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization to form the thiazole ring. The resulting compound is then reacted with cyclopentanecarboxylic acid to form this compound.

Aplicaciones Científicas De Investigación

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide has been studied extensively for its potential use in treating various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the migration and activation of immune cells, leading to a reduction in inflammation and tissue damage. This compound has also been shown to have a synergistic effect with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of cancer.

Propiedades

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-10-14(11-6-8-13(17)9-7-11)18-16(21-10)19-15(20)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFITUHRDEMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.